molecular formula C3H7N3S B2656848 2-Hydrazino-2-thiazoline CAS No. 45439-41-6

2-Hydrazino-2-thiazoline

Cat. No.: B2656848
CAS No.: 45439-41-6
M. Wt: 117.17
InChI Key: ODJMVCUWUNEOTJ-UHFFFAOYSA-N
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Description

2-Hydrazino-2-thiazoline is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazoline family, which is known for its significant role in organic synthesis and catalysis. The unique structure of this compound makes it an important building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-2-thiazoline typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazoline ring. The general reaction can be represented as follows: [ \text{Thiosemicarbazide} + \alpha\text{-haloketone} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-2-thiazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Thiazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazoline compounds.

Scientific Research Applications

2-Hydrazino-2-thiazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its cytotoxic properties against cancer cell lines.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-Hydrazino-2-thiazoline involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

    2-Mercapto-2-thiazoline: Similar structure but contains a mercapto group instead of a hydrazino group.

    2-Amino-2-thiazoline: Contains an amino group instead of a hydrazino group.

Uniqueness: 2-Hydrazino-2-thiazoline is unique due to its hydrazino group, which imparts distinct reactivity and biological activity compared to other thiazoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

2-Hydrazino-2-thiazoline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a hydrazino group and a thiazoline ring. This compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with hydrazine. Various methods have been explored to optimize yield and purity, including reflux conditions and the use of solvents like ethanol. The general reaction can be summarized as follows:

Thiazole+Hydrazine2 Hydrazino 2 thiazoline\text{Thiazole}+\text{Hydrazine}\rightarrow \text{2 Hydrazino 2 thiazoline}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For instance, derivatives synthesized from this compound have shown promising results against Candida albicans and Mycobacterium tuberculosis.

CompoundPathogenMIC (μg/mL)Reference
7aC. albicans7.81
7eC. albicans3.9
Acetylene-containing derivativesM. tuberculosis100 - 50

In vitro evaluations demonstrated that certain derivatives inhibited the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 100 μg/mL to 50 μg/mL, indicating potential for further development as anti-tubercular agents .

Anticancer Activity

The anticancer potential of thiazoline derivatives has also been investigated. Compounds derived from this compound were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating selective toxicity and lower cytotoxicity towards normal cells.

Case Studies

  • Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested against Candida species. The study found that compounds containing the hydrazino group exhibited significantly lower MIC values compared to conventional antifungals like fluconazole, suggesting enhanced efficacy .
  • Antitubercular Research : A recent investigation focused on acetylene-containing thiosemicarbazones derived from thiazole showed up to 75% inhibition of Mycobacterium tuberculosis at lower concentrations (50 μg/mL). This study emphasizes the importance of structural modifications in enhancing biological activity against resistant strains .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or cellular signaling processes.

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S/c4-6-3-5-1-2-7-3/h1-2,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMVCUWUNEOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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